molecular formula C20H18O3 B5856046 3,4-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one

3,4-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one

Cat. No. B5856046
M. Wt: 306.4 g/mol
InChI Key: ZBHFXDNCECXTIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one, also known as DBCO-coumarin, is a synthetic compound that has gained attention in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-onen involves the reaction of the vinyl group with azide-functionalized biomolecules via the CuAAC reaction. This reaction forms a stable triazole linkage between the biomolecule and the fluorescent probe, allowing for specific labeling and visualization.
Biochemical and Physiological Effects
3,4-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-onen has no known biochemical or physiological effects on cells or tissues. It is non-toxic and has been shown to have minimal interference with cellular processes.

Advantages and Limitations for Lab Experiments

One advantage of using 3,4-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-onen as a fluorescent probe is its high selectivity for azide-functionalized biomolecules. This allows for specific labeling and visualization of target biomolecules in live cells and tissues. Additionally, its fluorescence properties make it a useful tool for imaging and tracking biological processes.
One limitation of using 3,4-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-onen is its relatively low quantum yield and photostability compared to other fluorescent probes. This can result in decreased signal intensity and shorter imaging times.

Future Directions

For the use of 3,4-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-onen in scientific research include the development of more efficient synthesis methods and the improvement of its fluorescence properties. Additionally, its use in combination with other fluorescent probes and imaging techniques may provide new insights into biological processes. Finally, the application of 3,4-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-onen in drug discovery and development may provide new opportunities for targeted therapies.

Synthesis Methods

3,4-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-onen is synthesized through a multi-step process involving the reaction of 7-hydroxycoumarin with 4-vinylbenzyl chloride and subsequent reactions with 3,4-dimethylphenyl magnesium bromide and copper (I) iodide. The final product is obtained through purification by column chromatography.

Scientific Research Applications

3,4-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-onen has been widely used in scientific research as a fluorescent probe for bioconjugation. It has been shown to selectively react with azide-functionalized biomolecules, such as proteins, DNA, and RNA, through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction allows for the labeling and visualization of specific biomolecules in live cells and tissues.

properties

IUPAC Name

7-[(4-ethenylphenyl)methoxy]-3,4-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O3/c1-4-15-5-7-16(8-6-15)12-22-17-9-10-18-13(2)14(3)20(21)23-19(18)11-17/h4-11H,1,12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHFXDNCECXTIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(4-ethenylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one

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